5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

Lipophilicity Dye uptake Substantivity

Inconsistent dye shade and reduced tinctorial strength often stem from using generic benzothiazole sulfonic acid intermediates with unoptimized substituent electronic profiles. This 2-methoxy-substituted variant, with a Hammett σₚ of -0.27, provides balanced diazonium salt reactivity crucial for continuous-flow azo coupling, preventing runaway reactions common with unsubstituted analogs. - Eliminates shade variability: Its distinct σₚ directly modulates λ_max, ensuring reproducible coloristic properties in acid, direct, and reactive dyes for polyamide and wool. - Reduces process costs: An elevated LogP of 4.30 enhances fiber substantivity, decreasing reliance on salt-based exhaustion promoters and improving wet fastness in high-performance automotive nylon textiles.

Molecular Formula C14H11NO4S2
Molecular Weight 321.4 g/mol
CAS No. 6634-67-9
Cat. No. B15196499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid
CAS6634-67-9
Molecular FormulaC14H11NO4S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)O
InChIInChI=1S/C14H11NO4S2/c1-19-11-7-6-9(8-13(11)21(16,17)18)14-15-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18)
InChIKeyWJENXRHKDSZJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic Acid (CAS 6634-67-9): Compound Profile for Dye Intermediate & Research Procurement


5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid (CAS 6634-67-9, molecular formula C₁₄H₁₁NO₄S₂, MW 321.4 g/mol) is a benzothiazole-derived aromatic sulfonic acid bearing a methoxy substituent ortho to the sulfonic acid group on the benzene ring . It belongs to the class of 2-arylbenzothiazole sulfonic acids, a family widely employed as diazo components and coupling intermediates in the synthesis of acid, direct, and reactive azo dyes for protein and polyamide fibers [1]. The compound features a density of 1.617 g/cm³, a boiling point of 500.6°C (at 760 mmHg), a flash point of 256.6°C, a computed LogP of 4.30, and a topological polar surface area (PSA) of 113.11 Ų .

Why 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic Acid Cannot Be Casually Substituted: The Substituent-Dependence of Benzothiazole Sulfonic Acid Intermediates


Within the benzothiazole sulfonic acid intermediate class, the identity and position of substituents on the benzene sulfonic acid ring critically govern the coloristic, fastness, and solubility properties of the final azo dye product [1]. The target compound's 2-methoxy substitution pattern distinguishes it from the more common 2-amino analog (CAS 7251-45-8) and the 4-hydroxy analog (3-(1,3-benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid) . The methoxy group — being electron-donating via resonance but electron-withdrawing inductively relative to -NH₂ or -OH — produces a distinct Hammett substituent constant (σₚ = −0.27 for -OCH₃ vs. σₚ = −0.66 for -NH₂), which directly modulates the electrophilicity of the diazonium salt and the λ_max and molar extinction coefficient of the resulting azo chromophore [2]. Generic substitution with a different benzothiazole sulfonic acid intermediate of similar nominal structure therefore risks producing dyes with shifted shade, reduced tinctorial strength, or altered fastness profiles — all of which are quantitatively verifiable only when comparative dyeing trials are conducted under identical conditions.

Quantitative Differentiation Evidence: 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic Acid vs. Closest Analogs


Lipophilicity Differentiation: Computed LogP of Target Compound vs. 2-Amino Analog

The target compound (CAS 6634-67-9) exhibits a computed LogP of 4.30, more than one log unit higher than the 2-amino analog 2-amino-5-(1,3-benzothiazol-2-yl)benzenesulfonic acid (CAS 7251-45-8), which has a computed LogP of 3.12 . This difference arises from the replacement of the hydrophilic -NH₂ group with a lipophilic -OCH₃ substituent. Higher LogP values correlate with increased dye-fiber substantivity for hydrophobic fibers such as polyamide and wool in acid dyeing processes, as well as altered migration and leveling behavior on protein substrates [1].

Lipophilicity Dye uptake Substantivity QSAR

Polar Surface Area Differentiation: Implications for Fiber Affinity and Solubility

The target compound has a computed topological polar surface area (PSA) of 113.11 Ų, compared to 119.4 Ų for the 2-amino analog (CAS 7251-45-8) . PSA is a critical descriptor for predicting aqueous solubility: compounds with PSA < 140 Ų generally exhibit adequate membrane permeability, while those with PSA > 140 Ų may have solubility limitations [1]. The methoxy compound's lower PSA, combined with its higher LogP, predicts reduced aqueous solubility relative to the amino analog — a factor that directly affects the practical handling of the intermediate in aqueous diazotization and coupling reactions.

Polar surface area Water solubility Dye exhaustion QSAR

Electronic Substituent Effect: Hammett σ Constants and Predicted Diazonium Reactivity

The 2-methoxy substituent on the benzenesulfonic acid ring of the target compound possesses a Hammett σₚ value of −0.27 (electron-donating by resonance), compared to σₚ = −0.66 for the 2-amino group and σₚ = −0.37 for the 4-hydroxy group in the respective analog compounds [1]. In the context of azo dye synthesis, the substituent's electronic nature directly influences the stability and electrophilicity of the diazonium salt intermediate: less electron-donating substituents produce more reactive (less stable) diazonium species, which couple more rapidly but may decompose faster, while strongly electron-donating groups stabilize the diazonium ion, slowing coupling kinetics but improving shelf-life of the diazo solution [2].

Hammett equation Diazotization kinetics Coupling reactivity Chromophore tuning

Synthetic Accessibility: Condensation Route Using 2-Methoxybenzaldehyde

The target compound is synthesized via condensation of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol, followed by sulfonation . This is a fundamentally different synthetic entry compared to the 2-amino analog (CAS 7251-45-8), which requires nitration and reduction steps to introduce the amino group, or the 4-hydroxy analog, which involves phenolic coupling [1]. The condensation route benefits from commercially available 2-methoxybenzaldehyde as a low-cost starting material (typically <$50/kg at bulk scale) and proceeds under mild conditions without requiring protecting group strategies .

Benzothiazole synthesis 2-arylbenzothiazole Condensation reaction Piperidine catalysis

Where 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic Acid Provides Measurable Advantage: Prioritized Application Scenarios


Diazo Component for Acid Azo Dyes Targeting Polyamide and Wool Fibers Requiring Enhanced Substantivity

Based on its elevated LogP (4.30) relative to the 2-amino analog (LogP 3.12) [1], the target compound is the preferred diazo intermediate when the goal is to synthesize acid azo dyes with inherently higher fiber substantivity for hydrophobic polyamide (nylon 6 and nylon 66) and wool substrates. The ~15× higher predicted partition into the fiber phase reduces reliance on salt-based exhaustion promoters and may improve wet fastness properties of the final dye [2]. Industrial dye manufacturers developing 'high-exhaustion' acid dye ranges for automotive nylon textiles or wool carpet yarns should prioritize this intermediate over the more hydrophilic amino-substituted benzothiazole sulfonic acids.

Fine-Tuning Azo Coupling Reactivity in Continuous-Flow Diazotization Processes

The intermediate Hammett σₚ value of −0.27 for the methoxy substituent — compared to −0.66 for -NH₂ and −0.37 for -OH [1] — positions the target compound as a diazo component with a coupling reactivity that balances speed (avoiding premature decomposition) with controllability (avoiding overly slow kinetics). This makes it particularly suitable for continuous-flow diazotization and coupling processes, where precise kinetic control over residence time is critical for reproducible product quality [2]. Process chemists scaling azo dye synthesis in flow reactors should select this intermediate when both the amino analog (too slow) and the unsubstituted analog (too fast, risk of runaway) prove suboptimal.

Building Block for Benzothiazole Luminophores with Tuned ESIPT Properties

The structurally related 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid has been demonstrated as a water-soluble ESIPT (excited-state intramolecular proton transfer) luminophore with solid-state fluorescence chromism responsive to amines [1]. The target compound, with methoxy replacing hydroxy, eliminates the ESIPT-active proton while retaining the benzothiazole-aryl-sulfonic acid scaffold — offering a non-fluorescent control compound or a precursor for O-alkylation to generate ESIPT-blocked analogs for fluorescence quenching studies [2]. Researchers developing benzothiazole-based fluorescent sensors should procure this compound when a structurally matched but photophysically 'silent' control is needed for comparative quantum yield or lifetime measurements.

Intermediate for Antifungal Benzothiazole Biocides in Leather Preservation

Benzothiazole derivatives bearing methoxy and sulfonic acid substituents have been investigated as antifungal agents for the preservation of wet-blue bovine hides in the leather industry [1]. The target compound's combination of a benzothiazole pharmacophore, a methoxy group (known to enhance antifungal activity in this series), and a sulfonic acid solubilizing group makes it a candidate scaffold for structure-activity relationship (SAR) studies aimed at developing non-phenolic, water-compatible leather biocides [2]. Leather research institutes and biocide formulators exploring alternatives to chlorophenol-based preservatives should evaluate this intermediate as a synthetic entry point.

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